Product packaging for 4-Bromo-2-cyclopropoxybenzoic acid(Cat. No.:)

4-Bromo-2-cyclopropoxybenzoic acid

Cat. No.: B13646903
M. Wt: 257.08 g/mol
InChI Key: VYMLCERUXGXKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-cyclopropoxybenzoic acid is a high-value chemical building block designed for advanced organic synthesis and pharmaceutical research. This compound integrates a benzoic acid core with bromo and cyclopropyloxy substituents, making it a versatile intermediate for constructing complex molecules. Its primary research applications include serving as a key precursor in medicinal chemistry for the development of novel active compounds, particularly in structure-activity relationship (SAR) studies. The bromine atom offers a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse structural motifs. Concurrently, the cyclopropyloxy group can impart favorable metabolic stability and influence the molecule's conformational properties, while the carboxylic acid functionality allows for further derivatization into amides or esters. Researchers utilize this compound in exploring new therapeutic agents and functional materials. Its structure suggests potential in modulating biological targets where steric and electronic properties are critical. For research purposes only. Not for diagnostic or therapeutic use. Laboratory handling should be conducted in accordance with all applicable safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrO3 B13646903 4-Bromo-2-cyclopropoxybenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

4-bromo-2-cyclopropyloxybenzoic acid

InChI

InChI=1S/C10H9BrO3/c11-6-1-4-8(10(12)13)9(5-6)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13)

InChI Key

VYMLCERUXGXKFV-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)Br)C(=O)O

Origin of Product

United States

Classification and Core Structural Features of Substituted Benzoic Acid Derivatives

Benzoic acid and its derivatives are a broad class of organic compounds characterized by a benzene (B151609) ring attached to a carboxyl group (-COOH). wikipedia.org These compounds are fundamental in organic chemistry and are precursors to a wide array of more complex molecules. The substitution of hydrogen atoms on the benzene ring with various functional groups gives rise to a vast family of substituted benzoic acid derivatives, each with distinct chemical and physical properties. ontosight.aiontosight.ai

Strategic Importance of Halogenated and Cyclopropoxy Moieties in Contemporary Organic Synthesis

The incorporation of halogen atoms and cyclopropyl (B3062369) groups into organic molecules is a well-established strategy in modern organic and medicinal chemistry. researchgate.netscientificupdate.comnih.gov

Halogenated Moieties:

Halogen atoms, particularly bromine, are frequently introduced into molecular structures to enhance their biological activity and to serve as versatile handles for further chemical modifications. nih.gov The presence of a bromine atom can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes. stackexchange.com Furthermore, the carbon-bromine bond is a key site for various cross-coupling reactions, such as Suzuki and Heck reactions, which are powerful tools for constructing complex molecular architectures. researchgate.net Halogen bonding, a noncovalent interaction involving the electrophilic region of a halogen atom, is also increasingly recognized for its role in molecular recognition and catalysis. rsc.orgnih.gov

Cyclopropoxy Moieties:

The cyclopropyl group, a three-membered carbon ring, is prized for the unique conformational rigidity and electronic properties it imparts to a molecule. fiveable.me When used as a substituent, it can increase metabolic stability by being less susceptible to enzymatic degradation compared to more flexible alkyl chains. hyphadiscovery.com The strained nature of the cyclopropyl ring also endows it with distinct reactivity. fiveable.me The incorporation of a cyclopropoxy group (a cyclopropyl ring attached via an oxygen atom) can influence a molecule's potency and selectivity for biological targets, making it a valuable tool in drug discovery. scientificupdate.comacs.org

Rationale for Dedicated Academic Investigation into 4 Bromo 2 Cyclopropoxybenzoic Acid As a Molecular Scaffold

The specific arrangement of a bromo group at the 4-position and a cyclopropoxy group at the 2-position of the benzoic acid ring makes 4-Bromo-2-cyclopropoxybenzoic acid a particularly interesting molecular scaffold for a number of reasons:

Diverse Functionalization: The presence of three distinct functional regions—the carboxylic acid, the bromo-substituted aromatic ring, and the cyclopropoxy group—provides multiple points for chemical modification. The carboxylic acid can be converted into esters, amides, or other derivatives. wikipedia.org The bromine atom can participate in cross-coupling reactions, and the aromatic ring itself can undergo further substitution.

Precise Three-Dimensional Structure: The defined substitution pattern on the benzene (B151609) ring creates a specific and predictable three-dimensional arrangement of the functional groups. This is crucial for designing molecules that can fit into the binding sites of proteins or other biological targets with high specificity.

Overview of Current Research Paradigms and Future Outlook for Analogous Chemical Entities

Retrosynthetic Disconnection Strategies for the this compound Core

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inresearchgate.netamazonaws.come3s-conferences.org For this compound, several logical disconnections can be envisioned.

A primary disconnection strategy involves breaking the ether bond of the cyclopropoxy group. This leads to a key intermediate, 4-bromo-2-hydroxybenzoic acid, and a suitable cyclopropylating agent. This approach is advantageous as it builds upon a readily available substituted benzoic acid core.

Another viable retrosynthetic pathway involves disconnecting the carboxylic acid group. This suggests a precursor such as 1-bromo-3-cyclopropoxybenzene, which could then be carboxylated to yield the target molecule. This strategy hinges on the efficient synthesis of the substituted cyclopropoxybenzene intermediate.

A third approach could involve the disconnection of the bromine atom, pointing towards 2-cyclopropoxybenzoic acid as a precursor. However, the regioselective bromination of this substrate might pose a challenge.

These retrosynthetic strategies are summarized in the table below:

DisconnectionPrecursorsKey Transformation
C-O (ether)4-Bromo-2-hydroxybenzoic acid, Cyclopropyl (B3062369) halide/sulfonateO-Alkylation
C-C (carboxylation)1-Bromo-3-cyclopropoxybenzeneCarboxylation
C-Br (bromination)2-Cyclopropoxybenzoic acidElectrophilic Aromatic Substitution

Established Synthetic Routes for Substituted Benzoic Acids

The synthesis of substituted benzoic acids like the target compound often relies on well-established chemical transformations. These can be broadly categorized into the introduction of the ether linkage and the formation of the carboxylic acid group.

The formation of the cyclopropyl ether is a critical step in many synthetic routes to this compound. This is typically achieved through an O-alkylation reaction, where a hydroxyl group is treated with a cyclopropyl electrophile.

A common starting material for this approach is 4-bromo-2-hydroxybenzoic acid. chemicalbook.com The phenolic hydroxyl group can be deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a cyclopropyl-containing reagent. Propargyl bromide has been used as a model electrophile in similar O-alkylation reactions. nih.gov The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions. For instance, sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be effective for O-alkylation. nih.gov

The following table summarizes typical conditions for O-alkylation:

Starting MaterialReagentBaseSolventProduct
4-Bromo-2-hydroxybenzoic acidCyclopropyl bromideNaHTHFThis compound
4-Bromo-2-hydroxybenzoic acidCyclopropyl tosylateK₂CO₃DMFThis compound

It is important to note that the direct alkylation of the benzoic acid derivative can sometimes be challenging due to the presence of the acidic carboxylic acid group. Protection of the carboxylic acid as an ester may be necessary prior to the O-alkylation step, followed by a subsequent deprotection.

An alternative strategy involves introducing the carboxylic acid functionality onto a pre-existing cyclopropoxy-substituted benzene (B151609) ring.

One such method is the carboxylation of an organometallic species derived from 1-bromo-3-cyclopropoxybenzene. sigmaaldrich.com This can be achieved by first converting the aryl bromide to a Grignard reagent or an organolithium species, followed by reaction with carbon dioxide.

Another powerful method for the formation of benzoic acids is the oxidation of a benzylic carbon. For example, if a synthetic route provides access to 4-bromo-2-cyclopropoxytoluene, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. A patent describes the liquid phase oxidation of p-bromotoluene to p-bromobenzoic acid using oxygen in the presence of a cobalt acetate (B1210297) and manganese acetate catalyst. google.com This method has been shown to produce high yields of the corresponding benzoic acid. google.com

The following table outlines these approaches:

PrecursorReagent(s)Key Transformation
1-Bromo-3-cyclopropoxybenzene1. Mg or n-BuLi 2. CO₂Carboxylation
4-Bromo-2-cyclopropoxytolueneKMnO₄ or CrO₃Oxidation
p-BromotolueneO₂, Cobalt acetate, Manganese acetateCatalytic Oxidation

Development of Advanced and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards the development of more efficient, selective, and environmentally friendly synthetic methods. This has led to the exploration of catalytic and green chemistry approaches for the synthesis of substituted benzoic acids.

Transition-metal catalysis has revolutionized organic synthesis, offering novel pathways for bond formation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used to form carbon-carbon bonds. nih.gov While not directly forming the target molecule in one step, these methods can be instrumental in constructing complex precursors. For instance, a Suzuki coupling could be used to introduce the cyclopropyl group onto the aromatic ring.

Palladium catalysis is also employed in carbonylation reactions. A procedure for the ortho-substituted carbonylation of iodoarenes using a palladium catalyst in a flow reactor has been described, which could be adapted for the synthesis of benzoic acid derivatives. chemicalbook.com Nickel-catalyzed reductive alkylation of aryl bromides offers another modern approach for C-C bond formation. acs.org

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. rsc.orgbrazilianjournals.com.brwjpmr.comworldwidejournals.com In the context of synthesizing this compound, these principles can be applied in several ways.

The use of safer solvents and reaction conditions is a key aspect of green chemistry. ijisrt.com Exploring water as a reaction medium or employing solvent-free reaction conditions can significantly reduce the environmental impact of a synthesis. brazilianjournals.com.brijisrt.com For example, the Schotten-Baumann reaction for benzoylation can be performed in an aqueous environment at room temperature. brazilianjournals.com.br

Catalytic processes are inherently greener than stoichiometric reactions as they reduce waste. scispace.com The use of efficient catalysts, such as the palladium-based systems mentioned earlier, can lead to higher atom economy and lower energy consumption. The continuous synthesis of substituted benzoic acids using oxygen as a green and inexpensive reagent has been reported as a safer and more efficient alternative to batch processes. scispace.com

The development of synthetic routes that minimize the number of steps and avoid the use of protecting groups also aligns with the principles of green chemistry. This can be achieved through the careful design of the synthetic strategy and the use of highly selective reagents.

Synthetic Methodologies and Process Innovations for this compound

The chemical scaffold of this compound presents a versatile platform for the synthesis of a wide array of more complex molecules. Its strategic functionalization is key to developing new chemical entities. This article delves into the derivatization and functionalization strategies for this core scaffold, exploring transformations at its carboxylic acid group, cross-coupling reactions at the bromo position, and regioselective modifications of the aromatic ring.

Exploration of Biological Activities and Mechanistic Insights Preclinical Focus

In Vitro Pharmacological Profiling and Target Identification

The in vitro evaluation of 4-bromo-2-cyclopropoxybenzoic acid is a critical first step in understanding its pharmacological potential. This process involves a tiered approach, beginning with broad screening to identify potential areas of biological activity, followed by more focused assays to delineate its specific effects.

Enzyme Assays and Inhibition Kinetics

At present, specific data from enzyme inhibition assays for this compound have not been extensively published in the public domain. Typically, a compound with this structure would be screened against a panel of enzymes, particularly those implicated in diseases where benzoic acid derivatives have previously shown activity, such as kinases, proteases, and metabolic enzymes. Future studies would be expected to determine key kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) against identified targets.

Cell-Based Assays for Pathway Modulation and Phenotypic Screening

Cell-based assays are crucial for understanding how this compound affects cellular functions and signaling pathways in a more biologically relevant context. Phenotypic screening in various cell lines, including those derived from human cancers, would be a primary strategy. These assays could assess endpoints such as cell proliferation, apoptosis, and changes in cell morphology. Further targeted cell-based assays would investigate the modulation of specific signaling pathways, for instance, through reporter gene assays or by measuring the phosphorylation status of key proteins.

High-Throughput Screening (HTS) and Hit Identification Methodologies

High-throughput screening (HTS) campaigns are instrumental in the initial stages of drug discovery for identifying "hits" from large compound libraries. While it is not publicly documented whether this compound was identified through a specific HTS campaign, this methodology would be a standard approach. An HTS assay for a compound like this would typically involve a miniaturized, automated assay designed to measure a specific biological activity, such as enzyme inhibition or a cellular response, across thousands of compounds in parallel.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses for Biological Potency and Selectivity

Systematic modifications of the this compound structure are necessary to establish a clear structure-activity relationship (SAR). This involves synthesizing and testing a series of analogues to understand the contribution of the bromo, cyclopropoxy, and carboxylic acid functionalities to its biological activity. For instance, replacement of the bromine atom with other halogens or small lipophilic groups, alteration of the cyclopropoxy ring, and modification of the carboxylic acid to amides or esters would provide critical insights. Concurrently, structure-property relationship (SPR) studies would be conducted to optimize physicochemical properties like solubility and metabolic stability, which are crucial for drug development.

Elucidation of Molecular Mechanisms of Action (MOA) and Target Engagement

Once a primary biological target is identified, elucidating the precise molecular mechanism of action (MOA) becomes the central focus. Techniques such as thermal shift assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) would be employed to confirm direct binding of this compound to its target protein. In-cell target engagement assays, for example, using cellular thermal shift assays (CETSA), would provide evidence that the compound reaches and interacts with its target in a cellular environment.

Preclinical Efficacy Studies in Relevant Animal Models (Mechanistic and Pharmacodynamic Assessments)

Following promising in vitro data and initial safety assessments, preclinical efficacy studies in relevant animal models would be initiated. The choice of animal model would be dictated by the identified in vitro activity and the therapeutic area of interest. These studies would aim to establish a dose-response relationship and to assess the compound's ability to modulate the intended biological target in a whole organism (pharmacodynamics). Mechanistic studies in these models would seek to correlate the observed physiological effects with the molecular mechanism of action.

In Vitro Metabolic Stability and Biotransformation Studies

Detailed research findings and data tables regarding the in vitro metabolic stability and biotransformation of this compound are not currently available in the public domain. To provide a comprehensive understanding of its metabolic profile, future preclinical studies would need to be conducted.

These investigations would typically involve incubating this compound with human liver microsomes or hepatocytes. The rate of disappearance of the parent compound over time would be measured to determine its metabolic stability, often expressed as the half-life (t½) and intrinsic clearance (CLint).

Furthermore, the reaction mixtures would be analyzed using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites formed. This would allow for the elucidation of the primary biotransformation pathways.

Table of Potential Metabolic Pathways (Hypothetical)

Pathway Description Potential Metabolites
HydroxylationAddition of a hydroxyl (-OH) group to the aromatic ring.Hydroxylated derivatives of this compound
O-DecyclopropylationCleavage of the cyclopropoxy group.4-Bromo-2-hydroxybenzoic acid
GlucuronidationConjugation with glucuronic acid.4-Bromo-2-cyclopropoxybenzoyl glucuronide
SulfationConjugation with a sulfonate group.4-Bromo-2-cyclopropoxybenzoyl sulfate

Applications As a Synthetic Building Block and in Functional Materials

Role as a Privileged Scaffold in Medicinal Chemistry Lead Generation and Optimization

In the field of medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple biological targets, making them valuable starting points for drug discovery. ufrj.brnih.govnih.govrsc.org The benzamide (B126) structure, which can be derived from 4-Bromo-2-cyclopropoxybenzoic acid, is considered one such scaffold. The unique combination of a bromine atom and a cyclopropoxy group in this compound offers distinct advantages for lead generation and optimization.

The cyclopropoxy group, a strained three-membered ring, can enhance the binding affinity of a molecule to its biological target and improve its metabolic stability compared to more common linear alkoxy groups. A derivative, 4-Bromo-2-cyclopropoxy-N-methylbenzamide, is investigated for its potential as a pharmacophore in drug design, with possible applications as an anti-inflammatory, antimicrobial, or anticancer agent. The bromine atom on the benzene (B151609) ring provides a site for further chemical modification through cross-coupling reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Structural Feature Potential Advantage in Medicinal Chemistry Relevant Derivative Example
Cyclopropoxy GroupEnhanced binding affinity, improved metabolic stability.4-Bromo-2-cyclopropoxy-N-methylbenzamide
Bromine AtomSite for facile chemical modification (e.g., cross-coupling).4-Bromo-2-methylbenzoic acid derivatives chemicalbook.com
Benzamide MoietyRecognized as a privileged scaffold. nih.govnih.gov4-Bromo-2-cyclopropoxy-N-methylbenzamide

Utilization in the Synthesis of Advanced Pharmaceutical Intermediates and Analogues

The synthesis of complex active pharmaceutical ingredients (APIs) often relies on the availability of versatile chemical intermediates. researchgate.net this compound serves as a valuable precursor for advanced pharmaceutical intermediates. Its carboxylic acid group can be readily converted to amides, esters, and other functional groups, while the bromine atom allows for the introduction of diverse substituents through reactions like the Suzuki or Buchwald-Hartwig couplings.

For instance, related bromo-benzoic acid derivatives are crucial in the industrial-scale synthesis of therapeutic agents. One example is the use of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid as a key intermediate in the manufacturing of SGLT2 inhibitors, a class of drugs used to treat diabetes. researchgate.net Similarly, 4-Bromo-2-methylbenzoic acid is a starting material for producing isoindolinone derivatives, which are important structural motifs in many biologically active compounds. chemicalbook.com The presence of the cyclopropoxy group in this compound can impart favorable properties such as improved lipophilicity and metabolic stability to the resulting pharmaceutical analogues.

Applications in Agrochemical and Specialty Chemical Synthesis

The utility of bromo-substituted benzoic acids extends to the agrochemical and specialty chemical industries. For example, 4-Bromo-2-nitrobenzoic acid is used as a herbicide and a fungicide, demonstrating the potential of this class of compounds in crop protection. nbinno.com The synthesis of novel herbicides and pesticides often involves the use of intermediates that allow for the systematic modification of a core structure to optimize activity and selectivity. The reactive handles on this compound make it a candidate for the development of new agrochemicals.

In the realm of specialty chemicals, derivatives of bromo-benzoic acids find use in various applications. The ability to undergo a variety of chemical transformations makes these compounds valuable building blocks for creating molecules with specific desired properties.

Application Area Example of a Related Compound's Use Potential Role of this compound
Agrochemicals4-Bromo-2-nitrobenzoic acid as a herbicide and fungicide. nbinno.comStarting material for novel pesticides with potentially improved properties due to the cyclopropoxy group.
Pharmaceuticals5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid in SGLT2 inhibitor synthesis. researchgate.netPrecursor for advanced pharmaceutical intermediates.
Specialty Chemicals4-Bromo-2-methylbenzoic acid in the synthesis of various organic compounds. chemicalbook.comBuilding block for creating specialty chemicals with tailored functionalities.

Incorporation into Functional Materials (e.g., Polymers, Supramolecular Assemblies) for Specific Properties

Functional materials with tailored optical, electronic, or self-healing properties are of great interest in materials science. The incorporation of specific molecular building blocks can be used to control the macroscopic properties of these materials. For example, 4-Bromo-2-methylbenzoic acid has been used to create mesogen-jacketed liquid crystalline polymers. chemicalbook.com The rigid aromatic core and the reactive sites of such molecules allow for their integration into polymer backbones or as pendant groups, influencing the final material's properties.

While direct studies on the incorporation of this compound into functional materials are not widely reported, its structural features suggest potential in this area. The cyclopropyl (B3062369) group can influence the packing and intermolecular interactions within a material, potentially leading to unique properties in polymers or supramolecular assemblies.

Development as a Ligand or Precursor in Catalytic Systems

The development of new ligands is crucial for advancing the field of catalysis. The structure of this compound makes it a potential precursor for the synthesis of novel ligands. The carboxylic acid can be modified to include coordinating groups, and the bromine atom can be used to attach the molecule to a larger scaffold or to introduce other functionalities.

Research on a tetra-substituted imidazole (B134444) derived from 5-bromosalicylaldehyde, a related bromo-hydroxybenzoic acid, demonstrates its use as a ligand for the synthesis of metal complexes with antimicrobial properties. rsc.org This suggests that derivatives of this compound could similarly be developed into ligands for catalytic applications or for the creation of metal-organic frameworks (MOFs) with interesting properties.

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of synthesized compounds like 4-Bromo-2-cyclopropoxybenzoic acid. Its ability to provide highly accurate mass measurements allows for the determination of the elemental composition of the parent molecule and its fragments, distinguishing it from other potential isobaric compounds.

The theoretical exact mass of this compound (C₁₀H₉BrO₃) can be calculated to provide a reference for experimental determination. Using electrospray ionization (ESI) in negative ion mode, the deprotonated molecule [M-H]⁻ would be the primary ion observed. HRMS analysis provides this mass with an accuracy typically within 5 ppm, which is crucial for verifying the molecular formula.

Elucidation of the fragmentation pathway via tandem mass spectrometry (MS/MS) provides further structural confirmation. For this compound, characteristic fragmentation patterns are predicted based on its functional groups. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.

Key fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group (-OH, 17 Da) and the entire carboxyl group (-COOH, 45 Da). ntu.edu.sglibretexts.org A significant fragmentation event for ortho-substituted benzoic acids is the neighboring group participation effect, where the ortho-substituent interacts with the carboxylic acid moiety, often leading to a characteristic loss of a water molecule (H₂O, 18 Da). nih.gov In this case, the ortho-cyclopropoxy group would facilitate this loss. Further fragmentation could involve the cleavage of the cyclopropoxy ring or the loss of the entire cyclopropoxy group.

Table 1: Predicted HRMS Fragments for this compound

Ion FormulaDescriptionPredicted m/z (⁷⁹Br)Predicted m/z (⁸¹Br)
[C₁₀H₈BrO₃]⁻Deprotonated Molecular Ion [M-H]⁻254.9662256.9642
[C₁₀H₇BrO₂]⁻Loss of H₂O from [M-H]⁻237.9556239.9536
[C₉H₆BrO₂]⁻Loss of COOH from [M] followed by deprotonation224.9509226.9488
[C₇H₄BrO]⁻Loss of C₃H₄O (cyclopropoxy radical) from [M-H]⁻198.9403200.9383
[C₆H₄Br]⁻Phenylbromide anion from cleavage154.9451156.9430

Note: m/z values are calculated for the most abundant isotopes and represent theoretical exact masses.

Hyphenated Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., LC-MS/MS, GC-MS)

Hyphenated chromatographic techniques are critical for assessing the purity of this compound and separating it from potential isomers or impurities arising during synthesis. alwsci.combibliotekanauki.pltandfonline.com Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) combine the separation power of chromatography with the sensitive and specific detection of mass spectrometry. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for analyzing benzoic acid derivatives. vu.edu.au Reversed-phase high-performance liquid chromatography (HPLC) is the most common separation mode. A C18 or phenyl-hexyl column can effectively separate the target compound from non-polar and closely related aromatic impurities. The mobile phase typically consists of an aqueous component (like water with a formic acid modifier to ensure protonation of the analyte) and an organic solvent (such as acetonitrile (B52724) or methanol). vu.edu.aupsu.edu The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of compounds with varying polarities. The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, such as the decarboxylation of the parent ion.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for more volatile impurities or after derivatization of the carboxylic acid. acs.orgnih.gov To improve volatility and chromatographic peak shape, the carboxylic acid is often converted to a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. Separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5). osti.govacs.org The mass spectrometer operating in electron ionization (EI) mode provides reproducible fragmentation patterns that can be compared against spectral libraries for impurity identification. Negative Chemical Ionization (NCI) is another option that can offer very high sensitivity for halogenated compounds. osti.govacs.org

Table 2: Illustrative Chromatographic Conditions for Analysis of Substituted Benzoic Acids

ParameterLC-MS/MS MethodGC-MS Method (after derivatization)
Column Reversed-Phase C18, 2.1 x 100 mm, 1.8 µmCapillary Column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm
Mobile Phase / Carrier Gas A: Water + 0.1% Formic Acid; B: AcetonitrileCarrier Gas: Helium
Elution / Temperature Program Gradient: 5% B to 95% B over 10 minTemperature Program: 100°C (1 min), ramp to 280°C at 15°C/min
Detector Triple Quadrupole Mass Spectrometer (ESI⁻)Quadrupole or Time-of-Flight Mass Spectrometer (EI)
Typical Application Purity analysis, quantification, isomer separationImpurity profiling, analysis of volatile byproducts

Chiral Separation Techniques (e.g., Chiral HPLC, SFC) for Enantiomeric Excess Determination in Chiral Syntheses

While this compound is an achiral molecule, it can serve as a key intermediate or building block in the synthesis of chiral molecules, such as esters or amides, where a new stereocenter is created. In such cases, determining the enantiomeric excess (e.e.) of the product is crucial. heraldopenaccess.us Chiral separation techniques are the primary methods for this analysis.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for resolving enantiomers. uma.es There are two main strategies:

Direct Separation: This involves using a Chiral Stationary Phase (CSP). CSPs are packed with a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly versatile and effective for a broad range of compounds. heraldopenaccess.us

Indirect Separation: This method involves derivatizing the enantiomeric mixture with a pure chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). nih.govlibretexts.org For a chiral product synthesized from this compound, this could involve reacting the final chiral alcohol or amine product with a chiral acid to form diastereomeric esters or amides.

Supercritical Fluid Chromatography (SFC) is an alternative that often provides faster separations and uses less organic solvent than HPLC. With supercritical CO₂ as the main mobile phase component, SFC coupled with chiral stationary phases is a powerful tool for high-throughput enantiomeric excess determination.

Table 3: Approaches for Enantiomeric Excess (e.e.) Determination

TechniquePrincipleTypical ApplicationAdvantages
Chiral HPLC (Direct) Enantiomers are separated on a Chiral Stationary Phase (CSP).Direct analysis of the final chiral product.No derivatization required, avoids potential kinetic resolution.
Chiral HPLC (Indirect) Enantiomers are converted to diastereomers using a chiral derivatizing agent, then separated on an achiral column.Analysis of chiral alcohols, amines, or acids after derivatization.Uses standard, less expensive achiral columns.
Chiral SFC Separation on a CSP using a supercritical fluid (e.g., CO₂) as the mobile phase.High-throughput screening of chiral products.Fast analysis times, reduced organic solvent consumption.

Advanced Spectroscopic Techniques for Quantitative Analysis in Complex Research Matrices

Accurate quantification of this compound in complex environments, such as reaction mixtures or biological matrices, requires robust and sensitive analytical methods. Advanced spectroscopic techniques like Quantitative Nuclear Magnetic Resonance (qNMR) and Ultraviolet-Visible (UV-Vis) Spectroscopy are commonly utilized for this purpose.

Quantitative NMR (qNMR) Spectroscopy is a powerful primary ratio method for determining the concentration of a substance. Unlike many other techniques, qNMR can provide accurate quantification without the need for an identical standard of the analyte, provided a certified internal standard of known concentration is used. mdpi.com For this compound, the ¹H NMR spectrum offers several distinct signals suitable for quantification: the carboxylic acid proton (typically found in the 10-13 ppm region), and the well-resolved aromatic and cyclopropyl (B3062369) protons. orgchemboulder.com By integrating the area of a specific analyte proton signal and comparing it to the integral of a known proton signal from a carefully chosen internal standard (one with non-overlapping peaks), the precise concentration can be calculated.

UV-Vis Spectroscopy is another widely used quantitative technique, valued for its sensitivity, simplicity, and applicability to aromatic compounds. aai.solutionslibretexts.org Aromatic systems, like the benzene (B151609) ring in this compound, exhibit strong absorbance in the UV region (typically 200-300 nm). According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of the unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While highly sensitive, UV-Vis spectroscopy can be prone to interference from other UV-absorbing compounds in a complex matrix, which may necessitate a prior separation step like HPLC. libretexts.org

Table 4: Comparison of qNMR and UV-Vis for Quantitative Analysis

FeatureQuantitative NMR (qNMR)UV-Vis Spectroscopy
Principle Signal intensity is directly proportional to the number of nuclei.Absorbance is proportional to concentration (Beer-Lambert Law).
Selectivity High; resolves individual protons in a molecule.Lower; prone to spectral overlap from other aromatic compounds.
Standardization Requires a certified internal standard of a different compound.Requires a calibration curve made from the pure analyte.
Structural Information Provides extensive structural information simultaneously.Provides limited structural information.
Sensitivity Lower sensitivity (typically µg-mg range).High sensitivity (typically ng-µg range).
Matrix Effects Less susceptible to matrix effects.Can be significantly affected by matrix components.

Future Research Trajectories and Emerging Opportunities

Design and Synthesis of Next-Generation Analogues with Enhanced Biological Profiles

The structural framework of 4-Bromo-2-cyclopropoxybenzoic acid offers a versatile platform for the design and synthesis of next-generation analogues with potentially enhanced biological activities. The bromo substituent, for instance, is a common feature in many biologically active compounds and can participate in halogen bonding, a type of non-covalent interaction that can influence protein-ligand binding. The cyclopropoxy group, a relatively underexplored substituent in medicinal chemistry, can introduce conformational rigidity and improve metabolic stability.

Future research could focus on systematic modifications of this core structure. For example, the position of the bromo and cyclopropoxy groups on the benzene (B151609) ring could be varied to explore the structure-activity relationship (SAR). Additionally, the bromine atom could be replaced with other halogens (e.g., chlorine, fluorine) or other functional groups to fine-tune the electronic and steric properties of the molecule. The synthesis of such analogues would likely involve multi-step reaction sequences, drawing upon established methods for the preparation of substituted benzoic acids. google.com

Analogue Modification Potential Enhancement
3-Bromo-2-cyclopropoxybenzoic acidIsomeric repositioningAltered binding affinity and selectivity
4-Chloro-2-cyclopropoxybenzoic acidHalogen substitutionModified electronic properties and membrane permeability
4-Bromo-2-cyclopropoxybenzamideCarboxylic acid derivatizationImproved cell permeability and metabolic stability
4-Bromo-2-(1-methylcyclopropoxy)benzoic acidCyclopropyl (B3062369) ring substitutionEnhanced lipophilicity and steric bulk

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and chemical synthesis. nih.gov For a molecule like this compound, where empirical data is scarce, computational approaches can be particularly valuable. AI/ML algorithms can be trained on large datasets of existing chemical compounds and their biological activities to predict the potential therapeutic targets and pharmacological properties of novel molecules.

Exploration of Novel Biological Targets and Therapeutic Modalities

The unique structural features of this compound suggest that it and its future analogues could interact with a variety of biological targets. Benzoic acid derivatives have a rich history in medicinal chemistry, with applications ranging from anti-inflammatory agents to enzyme inhibitors. nih.govnih.gov The presence of the bromo substituent may confer activity against targets where halogen bonding is crucial for recognition. nih.gov

Future research should involve broad-based biological screening of this compound and its derivatives against a wide range of protein targets, including enzymes, receptors, and ion channels. For instance, substituted benzoic acids have been investigated as inhibitors of influenza neuraminidase and as modulators of retinoid receptors. nih.govnih.gov The exploration of novel therapeutic modalities, such as targeted protein degradation or the modulation of protein-protein interactions, could also unveil new therapeutic opportunities for this class of compounds.

Development of Sustainable and Economically Viable Synthetic Routes

The development of green and sustainable chemical processes is a critical aspect of modern chemistry. mdpi.com For the synthesis of this compound and its analogues, future research should prioritize the use of environmentally benign reagents, solvents, and reaction conditions. This could involve exploring catalytic methods that minimize waste and energy consumption, such as C-H activation or flow chemistry techniques.

Moreover, the economic viability of any potential therapeutic agent is heavily dependent on the efficiency and cost-effectiveness of its synthesis. Research into scalable and cost-efficient synthetic routes will be crucial for the translation of any promising lead compounds from the laboratory to clinical development. This includes the use of readily available starting materials and the optimization of reaction yields and purities. google.com

Interdisciplinary Research Synergies in Chemical Biology and Material Science

The potential applications of this compound extend beyond the realm of traditional medicinal chemistry. The unique combination of functional groups suggests that this molecule could be a valuable tool in chemical biology and a building block for novel materials.

In chemical biology, derivatives of this compound could be functionalized with reporter tags or reactive handles to create chemical probes for studying biological processes. These probes could be used to identify protein targets, visualize cellular pathways, or modulate biological systems in a controlled manner.

In material science, substituted benzoic acids have been utilized as building blocks for the construction of functional materials, such as covalent organic frameworks (COFs). osti.gov The rigid and well-defined structure of this compound could be exploited to create porous materials with tailored properties for applications in gas storage, catalysis, or separation technologies. The interplay between the bromo and cyclopropoxy groups could also lead to interesting self-assembly behaviors and the formation of novel supramolecular architectures. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Bromo-2-cyclopropoxybenzoic acid with high purity?

  • Methodological Answer : A two-step approach is typically employed: (1) Bromination of 2-cyclopropoxybenzoic acid using electrophilic brominating agents (e.g., NBS in DCM under controlled temperature), and (2) purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient). For improved regioselectivity, flow chemistry systems can optimize reaction parameters (e.g., residence time, temperature) to minimize by-products, as demonstrated for analogous brominated benzoic acids . Monitor reaction progress using TLC or HPLC, targeting ≥98% purity.

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine-induced deshielding of adjacent protons, cyclopropoxy group splitting).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M-H]⁻) and fragmentation patterns.
  • IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and cyclopropoxy C-O-C bonds (~1250 cm⁻¹).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: methanol/water) and refine structures using SHELXL .

Q. What are critical safety considerations for handling and storage?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Although brominated benzoic acids are generally non-hazardous (per CLP classifications), derivatives with reactive substituents (e.g., acyl chlorides) may exhibit corrosivity .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and strong bases. Stability tests (TGA/DSC) recommend avoiding prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-products like dehalogenated intermediates?

  • Methodological Answer : Employ Design of Experiments (DoE) to evaluate factors:
  • Solvent Polarity : Low-polarity solvents (e.g., DCM) reduce nucleophilic substitution of bromine.
  • Catalyst Screening : Test Pd catalysts for selective coupling if Suzuki reactions are involved.
  • Temperature Control : Maintain ≤40°C to prevent cyclopropane ring opening.
    Analytical validation via GC-MS or LC-MS is critical to quantify by-products (<2% threshold) .

Q. How to resolve discrepancies in crystallographic data (e.g., anomalous thermal parameters)?

  • Methodological Answer : Use SHELXT for initial structure solution and SHELXL for refinement:
  • Anisotropic Refinement : Apply to bromine and oxygen atoms to address high thermal motion.
  • Twinned Data : If merging residuals (Rint > 0.1), reprocess data with TWINABS and validate via R1/wR2 convergence (<5% difference).
    Cross-validate with DFT-calculated bond lengths (B3LYP/6-311+G(d,p)) to identify structural outliers .

Q. What computational strategies predict electronic properties relevant to pharmacological activity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (B3LYP/def2-TZVP) to assess reactivity. For solvation effects, apply PCM models (water/DMSO).
  • Molecular Electrostatic Potential (MEP) : Map charge distribution to identify nucleophilic/electrophilic sites for drug-target interactions.
  • ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate bioavailability and toxicity .

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